5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile
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Description
The compound “5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile” is a chemical substance with the molecular formula C19H12Cl2FN3S2 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 537.2±50.0 °C and a predicted density of 1.49±0.1 g/cm3 . The pKa is predicted to be -0.01±0.70 .Scientific Research Applications
Electrosynthesis of Isothiazoles
Research by Kunugi, Jabbar, Mori, and Uno (1999) explored the electrosynthesis of sulfur-containing compounds, specifically focusing on the synthesis of isothiazoles from vinyl sulfones with a cyano group. This process involves the use of a reactive sulfur–graphite electrode and can yield various sulfur-bridged isothiazoles, contributing to the understanding of synthesizing sulfur-containing compounds such as 5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile (Kunugi et al., 1999).
Synthesis of Thiazole Derivatives
Fong, Janowski, Prager, and Taylor (2004) developed a method for synthesizing thiazole derivatives, which can be related to the chemical structure of interest. Their approach involves the photolysis of specific compounds to yield thiazole derivatives, potentially applicable to the synthesis of related compounds like 5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile (Fong et al., 2004).
Structural and Vibrational Properties
Romani, Márquez, Márquez, and Brandán (2015) examined the structural, topological, and vibrational properties of a series of isothiazole derivatives with antiviral activities. Their study, which utilized DFT calculations, can provide insights into the properties of similar compounds, such as the one (Romani et al., 2015).
Synthesis of Pyrazole Derivatives
Samultsev, Rudyakova, and Levkovskaya (2012) explored the synthesis of pyrazole derivatives, a process that can be conceptually related to synthesizing compounds like 5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile. Their research contributes to the understanding of synthesizing complex organic compounds with specific functional groups (Samultsev et al., 2012).
properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FN3S2/c20-12-4-6-13(7-5-12)24-9-8-18-14(10-23)19(25-27-18)26-11-15-16(21)2-1-3-17(15)22/h1-9,24H,11H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWPWQVFBAQLNS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NSC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NSC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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